4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline

Lipophilicity Physicochemical Properties Drug Design

Researchers face limited building blocks offering both an electron-rich aryl handle and a reactive imine for sequential functionalization. This N-aryl-1-pyrroline derivative solves that gap. - Reactive C=N bond (imine pKa ~8.94) enables pH-dependent prodrug design or selective reduction to chiral pyrrolidines. - N,N-dimethylaniline moiety supports Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). - Low TPSA (15.6 Ų) & zero H-bond donors optimize CNS penetration. - Available in 95% (discovery) & 98% (GLP toxicology batch) purity grades with CoA.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 946386-39-6
Cat. No. B3170906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline
CAS946386-39-6
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=NCCC2
InChIInChI=1S/C12H16N2/c1-14(2)11-7-5-10(6-8-11)12-4-3-9-13-12/h5-8H,3-4,9H2,1-2H3
InChIKeyMAQXGFBLXRXGSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Profile and Procurement Baseline


4-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline (CAS 946386-39-6) is a synthetic small-molecule building block belonging to the N-aryl-1-pyrroline (3,4-dihydro-2H-pyrrole) class, with the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol . The compound consists of an N,N-dimethylaniline moiety conjugated to a cyclic imine (1-pyrroline) ring, which confers distinct electronic and steric properties compared to fully aromatic pyrroles or saturated pyrrolidines . Commercially, this compound is typically supplied at purities of 95–98% and is utilized as a critical intermediate in pharmaceutical research and heterocyclic chemistry .

1
Building Block Class
N-Aryl-1-pyrroline scaffold with cyclic imine reactivity, distinct from aromatic pyrroles and saturated pyrrolidines
2
Procurement Profile
Supplied at defined purity grades (95–98%) with registered MDL and lot-specific certificates of analysis
3
Synthetic Utility
Supports imine-targeted diversification: selective reduction, nucleophilic addition, and orthogonal cross-coupling sequences

Why Generic Pyrrole or Pyrrolidine Substitution Fails


The 3,4-dihydro-2H-pyrrole (1-pyrroline) ring in this compound is a cyclic imine – a hybrid between aromatic pyrrole and saturated pyrrolidine – that possesses a reactive C=N double bond with distinct nucleophilic/electrophilic character . Substituting the dihydropyrrole with a fully aromatic pyrrole eliminates the imine functionality and alters the ring electronics (loss of sp³-hybridized carbons), while substitution with pyrrolidine removes the unsaturation entirely, collapsing the conjugated π-system with the dimethylaniline ring . These structural changes directly affect the compound's reactivity in cycloadditions, reductions, and metal-catalyzed cross-coupling reactions, making generic replacement chemically non-equivalent and outcome-divergent for synthetic applications .

This Intermediate
3,4-Dihydro-2H-pyrrole (1-pyrroline) ring with reactive C=N imine bond; conjugated π-system with N,N-dimethylaniline
Pyrrole Analog
Fully aromatic pyrrole replaces imine with C=C bonds, eliminating the imine reactivity and altering ring electronics
Pyrrolidine Analog
Saturated pyrrolidine removes unsaturation, collapsing the conjugated system and offering only amine reactivity
Outcome Risk
Generic substitution may fail in cycloadditions, metal-catalyzed couplings, or imine-specific diversifications; reactivity profiles may not transfer

Quantitative Differentiation Against Closest Analogs


Lipophilicity (LogP) Differentiation

The target compound exhibits a computed LogP of 2.34, positioning it between the more lipophilic fully aromatic 4-(1H-pyrrol-2-yl)-N,N-dimethylaniline analog (estimated LogP ~2.8) and the more hydrophilic 4-(pyrrolidin-2-yl)-N,N-dimethylaniline analog (estimated LogP ~1.8) . This intermediate lipophilicity arises from the partial unsaturation of the dihydropyrrole ring, which uniquely balances membrane permeability with aqueous solubility for lead optimization programs .

Lipophilicity (cLogP)
Class-level inference
2.34
Intermediate LogP may support balanced permeability and solubility profiling
ΔLogP ≈ −0.5 vs. pyrrole analog, +0.5 vs. pyrrolidine analog (computed)
Lipophilicity Physicochemical Properties Drug Design

Imine (C=N) Bond Reactivity Advantage

The presence of a cyclic imine (C=N) double bond in the 3,4-dihydro-2H-pyrrole ring, confirmed by canonical SMILES (CN(C)C1=CC=C(C2=NCCC2)C=C1), provides a nucleophilic/electrophilic reaction center that is entirely absent in 4-(1H-pyrrol-2-yl)-N,N-dimethylaniline, which contains an aromatic C=C bond system . This imine functionality enables selective reductions (to pyrrolidines), nucleophilic additions, and cycloaddition reactions that are not accessible with the pyrrole analog . The predicted pKa of 8.94 for the target compound indicates the imine nitrogen can be protonated under mildly acidic conditions, enabling pH-dependent reactivity tuning .

Imine Reactivity
Class-level inference
Target: cyclic imine C=N (pKa ~8.94)
Pyrrole analog: aromatic C=C only
Pyrrolidine analog: saturated C–N single bonds
Enables reduction, Grignard addition, and cycloaddition not accessible with comparators
Protonation under mildly acidic conditions may allow pH-dependent reactivity tuning
Synthetic Chemistry Heterocyclic Reactivity Cyclic Imine

Polar Surface Area and BBB Penetration

The target compound has a computed topological polar surface area (TPSA) of 15.6 Ų, which falls below the widely accepted threshold of <60–70 Ų for favorable CNS penetration . In comparison, 4-(pyrrolidin-2-yl)-N,N-dimethylaniline, with an additional N-H hydrogen bond donor, would have a higher TPSA (estimated ~24–28 Ų) and thus reduced predicted BBB permeability . The absence of hydrogen bond donors (H_Donors = 0) in the target compound, combined with the low TPSA, positions it as a more attractive scaffold for CNS-targeted library synthesis than its saturated analogs .

TPSA & CNS Potential
Class-level inference
15.6 Ų
Low TPSA and zero H-bond donors may favor passive BBB penetration in silico
ΔTPSA ≈ −10 Ų vs. pyrrolidine analog; H-donors: 0 vs. 1
Blood-Brain Barrier TPSA CNS Drug Design

Commercial Purity and QC Documentation Comparison

4-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline is commercially available from verified suppliers at defined purity grades of 95% (Fluorochem) and 98% (Leyan), with associated MDL number MFCD09749692 and lot-specific certificates of analysis . In contrast, the closest saturated analog, 4-(pyrrolidin-2-yl)-N,N-dimethylaniline, is listed only with purities typically ≥95% and often without a registered MDL number, limiting batch-to-batch reproducibility for GLP studies . The availability of two independent purity tiers (95% and 98%) allows procurement scientists to select the appropriate grade for discovery vs. development-stage workflows, a flexibility not uniformly available across all in-class building blocks .

Purity & QC Documentation
Cross-study comparable
Target: 95% / 98% grades, MDL MFCD09749692, CoA available
Pyrrolidine analog: ≥95% only, no registered MDL
Pyrrole analog: limited availability, unspecified purity
Defined purity tiers and full QC documentation support reproducible synthetic outcomes
Dual-grade procurement flexibility: 98% for late-stage, 95% for discovery
Procurement Purity Specification Quality Control

Evidence-Backed Research and Industrial Applications


CNS Library Synthesis via Imine Diversification

The combination of low TPSA (15.6 Ų), zero H-bond donors, and a reactive imine center makes this compound an ideal starting point for generating CNS-focused compound libraries. The imine can be selectively reduced to chiral pyrrolidines or functionalized via nucleophilic addition to create diverse analogs, all while maintaining favorable brain-penetrant physicochemical properties .

pH-Responsive Prodrug Intermediate Development

With a predicted imine pKa of 8.94, the dihydropyrrole nitrogen can undergo pH-dependent protonation/deprotonation near physiological pH. This property enables the design of prodrugs that exploit imine hydrolysis or reduction in specific biological compartments (e.g., acidic endosomes or hypoxic tumor microenvironments), a capability not shared by aromatic pyrrole analogs .

Orthogonal Cross-Coupling and Heterocyclic Elaboration

The N,N-dimethylaniline moiety serves as an electron-rich aryl group suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the intact dihydropyrrole ring can be subsequently elaborated. This orthogonal reactivity profile – aryl coupling followed by imine manipulation – provides a strategic advantage over fully aromatic or fully saturated analogs that lack this sequential functionalization potential .

Quality-Controlled GLP Preclinical Intermediate

The availability of this compound at defined purity grades (95% and 98%) with registered MDL numbers and certificates of analysis ensures batch-to-batch consistency for GLP toxicology batch synthesis. Procurement teams can select the 98% grade for critical late-stage intermediates while using the 95% grade for early discovery, optimizing cost without compromising reproducibility .

Application
Selection Property
Validation Focus
CNS library synthesis via imine diversification
Low TPSA (15.6 Ų) with zero H-bond donors and reactive imine center
Brain-penetrant physicochemical window and imine-based diversification routes
pH-responsive prodrug intermediate development
Predicted imine pKa ~8.94 near physiological pH
pH-dependent protonation/deprotonation behavior and imine hydrolysis/reduction in targeted compartments
Orthogonal cross-coupling and heterocyclic elaboration
N,N-dimethylaniline for Pd-catalyzed coupling; intact dihydropyrrole for later functionalization
Sequential aryl coupling–imine manipulation workflow without interference
Quality-controlled GLP preclinical intermediate
Dual purity grades (95%/98%) with registered MDL and lot-specific CoA
Batch-to-batch consistency and documentation for GLP toxicology batch synthesis
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